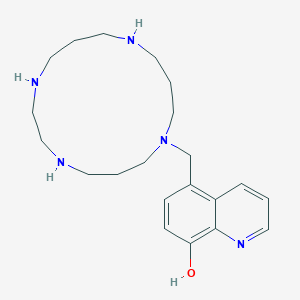
5-((1,4,8,12-Tetraazacyclopentadecan-8-yl)methyl)quinolin-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((1,4,8,12-Tetraazacyclopentadecan-8-yl)methyl)quinolin-8-ol is a complex organic compound that features a quinoline moiety linked to a macrocyclic tetraamine. This compound is notable for its potential applications in various fields, including medicinal chemistry, coordination chemistry, and materials science. The presence of both the quinoline and tetraazacyclopentadecane units endows the molecule with unique chemical properties, making it a subject of interest for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1,4,8,12-Tetraazacyclopentadecan-8-yl)methyl)quinolin-8-ol typically involves multiple steps:
Formation of the Quinoline Derivative: The quinoline moiety can be synthesized through classical methods such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Macrocycle Formation: The tetraazacyclopentadecane unit is usually synthesized separately. This can be achieved through the cyclization of linear tetraamines using reagents like formaldehyde and formic acid.
Coupling Reaction: The final step involves the coupling of the quinoline derivative with the macrocyclic tetraamine. This can be done using a variety of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The quinoline moiety can undergo oxidation reactions, typically forming quinoline N-oxide derivatives.
Reduction: Reduction of the quinoline ring can lead to the formation of tetrahydroquinoline derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In coordination chemistry, 5-((1,4,8,12-Tetraazacyclopentadecan-8-yl)methyl)quinolin-8-ol serves as a ligand that can form stable complexes with metal ions
Biology and Medicine
The compound’s ability to chelate metal ions makes it a candidate for use in medicinal chemistry, particularly in the development of metal-based drugs
Industry
In industrial applications, the compound can be used as a corrosion inhibitor for metals, leveraging its ability to form protective films on metal surfaces.
Wirkmechanismus
The mechanism by which 5-((1,4,8,12-Tetraazacyclopentadecan-8-yl)methyl)quinolin-8-ol exerts its effects is primarily through its ability to chelate metal ions. The quinoline moiety and the tetraazacyclopentadecane unit work together to form stable complexes with metal ions, which can then participate in various biochemical and chemical processes. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in medicinal chemistry or surface protection in industrial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclam (1,4,8,11-tetraazacyclotetradecane): Another macrocyclic tetraamine, but with a smaller ring size.
8-Hydroxyquinoline: A simpler quinoline derivative without the macrocyclic tetraamine unit.
Uniqueness
5-((1,4,8,12-Tetraazacyclopentadecan-8-yl)methyl)quinolin-8-ol is unique due to the combination of the quinoline and macrocyclic tetraamine units. This dual functionality allows it to participate in a wider range of chemical reactions and form more stable complexes with metal ions compared to its simpler counterparts.
This compound’s versatility and unique properties make it a valuable subject of study in various scientific fields.
Eigenschaften
CAS-Nummer |
918907-60-5 |
|---|---|
Molekularformel |
C21H33N5O |
Molekulargewicht |
371.5 g/mol |
IUPAC-Name |
5-(1,4,8,12-tetrazacyclopentadec-8-ylmethyl)quinolin-8-ol |
InChI |
InChI=1S/C21H33N5O/c27-20-7-6-18(19-5-1-12-25-21(19)20)17-26-15-3-10-22-8-2-9-23-13-14-24-11-4-16-26/h1,5-7,12,22-24,27H,2-4,8-11,13-17H2 |
InChI-Schlüssel |
QQAISVITWCCCIC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCCN(CCCNCCNC1)CC2=C3C=CC=NC3=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


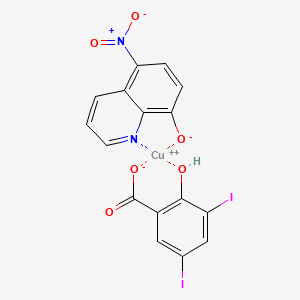
![1,11-Bis(diphenylphosphino)-5,7-dihydrodibenzo[c,e]oxepine](/img/structure/B12878977.png)
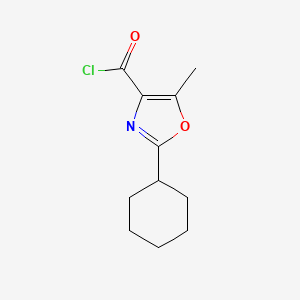
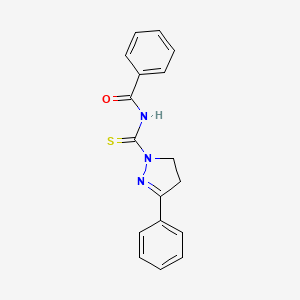
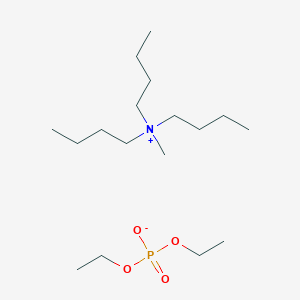
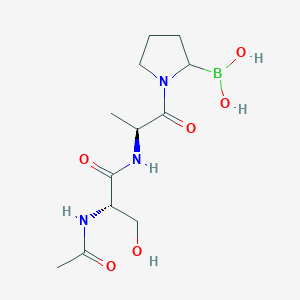

![1-(2-(Methylthio)benzo[d]oxazol-4-yl)ethanone](/img/structure/B12879023.png)
![1-[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]ethanone](/img/structure/B12879027.png)
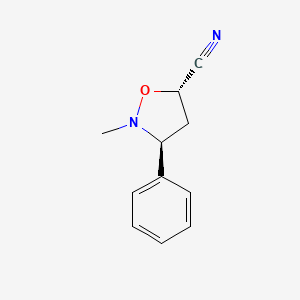

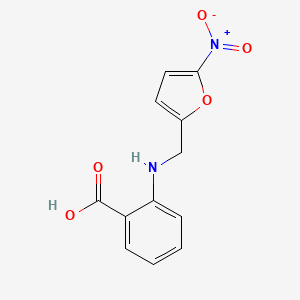
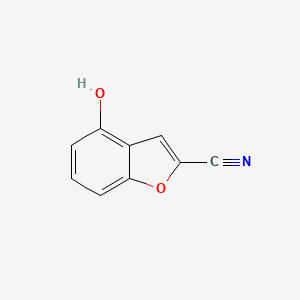
![1-[3-(2,4,6-Trimethylphenyl)-1,2-oxazol-5-yl]ethan-1-one](/img/structure/B12879056.png)
